molecular formula C15H16F2N2O2 B13512220 1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione

1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13512220
M. Wt: 294.30 g/mol
InChI Key: VYCDHHYLVRZYAC-UHFFFAOYSA-N
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Description

1-[(4,4-Difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The use of catalysts and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(4,4-Difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent.

Medicine: Medicinally, 1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione is investigated for its potential to treat various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 1-[(4,4-Difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione
  • This compound

Comparison: Compared to other indole derivatives, this compound stands out due to its unique piperidine moiety and difluoro substitution. These structural features may confer specific biological activities and chemical reactivity that are not present in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H16F2N2O2

Molecular Weight

294.30 g/mol

IUPAC Name

1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]indole-2,3-dione

InChI

InChI=1S/C15H16F2N2O2/c1-10-8-18(7-6-15(10,16)17)9-19-12-5-3-2-4-11(12)13(20)14(19)21/h2-5,10H,6-9H2,1H3

InChI Key

VYCDHHYLVRZYAC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(F)F)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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